REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](O)=[N:5][C:6]([CH3:10])=[C:7]([CH3:9])[CH:8]=1)#[N:2].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[Cl:13][C:4]1[C:3]([C:1]#[N:2])=[CH:8][C:7]([CH3:9])=[C:6]([CH3:10])[N:5]=1
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Name
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|
Quantity
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42 g
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Type
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reactant
|
Smiles
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C(#N)C=1C(=NC(=C(C1)C)C)O
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Name
|
|
Quantity
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81 g
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Type
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reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 140°-160° for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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Phosphoryl chloride was removed by distillation under reduced pressure and icewater (500 g)
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Type
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ADDITION
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Details
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was added to the residue
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Type
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EXTRACTION
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Details
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extracted with ether
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Type
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CUSTOM
|
Details
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The ether extracts were evaporated to an oil which
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Type
|
CUSTOM
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Details
|
was crystallised from ether/petroleum ether (b.p. 60°-80°)
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Name
|
|
Type
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product
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Smiles
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ClC1=NC(=C(C=C1C#N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.6% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |